N6-(pyridin-3-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
“N6-(pyridin-3-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, the synthesis of pyridines can be achieved through the addition of Grignard reagents to pyridine N-oxides in THF at room temperature . Another method involves the mechanochemically activated magnesium (0) metal for the direct C-4-H alkylation of pyridines with alkyl halides .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the structure of TrkA kinase bound to the inhibitor N4- (4-morpholin-4-ylphenyl)-N~6~- (pyridin-3-ylmethyl)pyrido [3,2-d]pyrimidine-4,6-diamine has been determined through X-ray diffraction .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the reactions of 4-bromo-1-(2-chloroethyl)-1H-pyrazole with the in situ generated PhSNa, PhSeNa, Na(2)S, and Na(2)Se have resulted in thio/selenoether ligands .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, the InChI code for 6- (4-methylphenyl)-3-pyridinamine is 1S/C12H12N2/c1-9-2-4-10 (5-3-9)12-7-6-11 (13)8-14-12/h2-8H,13H2,1H3 .Scientific Research Applications
Metal Chelation and Crystal Engineering
The compound shares structural similarities with ligands that are designed for metal chelation. For instance, Duong et al. (2011) discussed ligands that resemble 2,2′-bipyridine and are capable of chelating suitable metals, especially Ag(I), to yield cationic chelates. These ligands also incorporate diaminotriazinyl groups, engaging in hydrogen bonding and helping in creating hydrogen-bonded crystals (Duong, Métivaud, Maris, & Wuest, 2011).
Organic Synthesis and Medicinal Chemistry
Moustafa et al. (2022) highlighted the importance of pyrazolo[1,5-a]pyrimidine derivatives in organic and medicinal chemistry due to their broad spectrum of biological activities and photophysical properties. These derivatives are significant in the synthesis of condensed heterocyclic systems (Moustafa et al., 2022).
Polymer Science
The synthesis of diamines containing pyridine groups, as in Liaw et al. (2007), shows relevance in polymer science. These compounds are used to prepare poly(pyridine-imide) with good thermal stability, dielectric properties, and the ability to form flexible and tough films (Liaw, Wang, & Chang, 2007).
Photophysical Properties and OLED Applications
Chang et al. (2013) explored the use of pyrimidine chelates in synthesizing new classes of heteroleptic Ir(III) metal complexes. These complexes exhibit photophysical properties suitable for organic light-emitting diodes (OLEDs) applications, demonstrating the potential use of pyridine and pyrimidine derivatives in advanced electronic devices (Chang et al., 2013).
Coordination Chemistry
Halcrow (2005) reviewed the synthesis and complex chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, which are structurally related to N6-(pyridin-3-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine. These compounds are used in coordination chemistry for creating luminescent lanthanide compounds and iron complexes (Halcrow, 2005).
Molecular Structure and Hydrogen Bonding
Trilleras et al. (2008) synthesized N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines and analyzed their molecular structures, focusing on hydrogen bonding in different dimensions. Such studies are crucial in understanding the structural and bonding properties of similar compounds (Trilleras, Quiroga, Cobo, Marchal, Nogueras, Low, & Glidewell, 2008).
Mechanism of Action
Target of Action
The primary target of N6-(pyridin-3-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is the TrkA kinase . This kinase is a part of the Trk family of neurotrophin receptors and plays a crucial role in the nervous system’s development and function .
Mode of Action
This compound acts as an inhibitor to the TrkA kinase . It binds to the kinase, thereby preventing it from performing its normal function within the cell . This inhibition can lead to changes in cellular signaling pathways, potentially altering cell behavior .
Biochemical Pathways
The inhibition of TrkA kinase by this compound affects several biochemical pathways. These pathways are primarily involved in neuronal development and function, as TrkA kinase is a key player in these processes . The downstream effects of this inhibition can vary depending on the specific cellular context .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on TrkA kinase . By inhibiting this kinase, the compound can alter cellular signaling pathways, potentially leading to changes in cell behavior . These changes could have therapeutic implications, particularly in the context of diseases related to abnormal TrkA kinase activity .
Future Directions
The future directions of similar compounds have been studied. For instance, materials having nonlinear optical properties are of great interest for optical signal processing applications . Research is focused on transferring the optical nonlinearity on the molecular level to macroscopic nonlinear- and electro-optic activity .
Properties
IUPAC Name |
4-N-(4-methylphenyl)-6-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7/c1-12-4-6-14(7-5-12)22-16-15-11-21-25-17(15)24-18(23-16)20-10-13-3-2-8-19-9-13/h2-9,11H,10H2,1H3,(H3,20,21,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBDGIGGJSKGQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)NCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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